(1S,3R)-cis-4-Carene
Overview
Description
(1S,3R)-cis-4-Carene is a bicyclic monoterpene, a naturally occurring organic compound found in the essential oils of various plants, including cedar, pine, and rosemary. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of (1S,3R)-cis-4-Carene is the G-protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a wide variety of extracellular stimuli . They play important roles in regulating mood, pain, vision, immune responses, cognition, and synaptic transmission .
Mode of Action
This compound interacts with its targets, the GPCRs, resulting in changes in cellular functions. Agonists of the group III mGlu receptor, such as this compound, exert neuroprotective effects against cell death induced by oxygen-glucose deprivation (OGD) in primary neuronal cell cultures .
Biochemical Pathways
The compound affects the metabolic pathways associated with ferroptosis . Ferroptosis is a form of cell death triggered by iron-dependent phospholipid peroxidation . The metabolic pathways associated with ferroptosis are discernible in both cancerous and immune cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the induction of ferroptosis . This form of cell death is characterized by iron-dependent lipid peroxide accumulation . When these lipid reactive oxygen species (ROS) exceed the capacity of a cell’s antioxidant system, the oxidative stress damages proteins, nucleic acids, and lipids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors within the tumor microenvironment (TME) such as nutrient scarcity, hypoxia, and cellular density can modulate ferroptosis sensitivity . Therefore, the action of this compound could potentially be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
(1S,3R)-cis-4-Carene is known to interact with glutathione peroxidase 4 (GPX4), an enzyme involved in protecting the cell from oxidative damage . This interaction is context-dependent, occurring in the presence of cell cytosol or recombinant human 14-3-3ε, an adaptor protein .
Cellular Effects
This compound increases lipid peroxidase levels in vitro, which can lead to lipid peroxidation, a key event in ferroptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting GPX4 . This inhibition leads to an increase in lipid peroxidation, which can trigger ferroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to inhibit tumor formation and progression in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain doses, it has been shown to prevent tumor formation and inhibit tumor growth .
Metabolic Pathways
This compound is involved in the glutathione metabolism pathway through its interaction with GPX4 . This interaction can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-cis-4-Carene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of myrcene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from natural sources followed by fractional distillation to isolate the compound. Advanced techniques such as supercritical fluid extraction and steam distillation are also employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-cis-4-Carene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carene oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield dihydrocarene using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming derivatives like chlorocarene or bromocarene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalysts like manganese dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Major Products Formed:
Oxidation: Carene oxide.
Reduction: Dihydrocarene.
Substitution: Chlorocarene, bromocarene.
Scientific Research Applications
(1S,3R)-cis-4-Carene has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for respiratory conditions due to its expectorant properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparison with Similar Compounds
(1S,3R)-cis-4-Carene: Known for its sweet and pungent aroma, used in fragrances and flavors.
(1R,4S)-p-Mentha-1,8-diene: Another monoterpene with a similar structure, found in essential oils.
(1S,2R,4S)-p-Mentha-1,8-diene: A stereoisomer with different biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory and therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSZMLHOYDATP-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031487 | |
Record name | cis-(-)-4-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5208-49-1, 62839-99-0 | |
Record name | 4-Carene, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carene, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062839990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(-)-4-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3R)-cis-4-Carene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARENE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YIT2H368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CARENE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JSZ9BHM52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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